![molecular formula C22H26Cl2N2O2 B609657 (4-甲氧基苯基)喹啉-4-基)(哌啶-2-基)甲醇二盐酸盐 CAS No. 858474-14-3](/img/structure/B609657.png)
(4-甲氧基苯基)喹啉-4-基)(哌啶-2-基)甲醇二盐酸盐
描述
NSC23925 是一种新型小分子化合物,被发现具有逆转癌细胞多药耐药性的能力。 它在预防对化疗药物,特别是卵巢癌和骨肉瘤的耐药性方面显示出巨大潜力 。 该化合物通过抑制 P-糖蛋白(一种将药物泵出细胞的蛋白质)的过度表达发挥作用,从而降低化疗的有效性 .
科学研究应用
NSC23925 在科学研究中有着广泛的应用,特别是在肿瘤学领域。它已被证明可以:
准备方法
合成路线和反应条件: NSC23925 是通过高通量细胞筛选实验发现的。 该化合物被合成并测试了其抑制 P-糖蛋白和逆转多药耐药性的能力 。 NSC23925 的具体合成路线和反应条件尚未广泛公布,但它涉及喹啉衍生物和其他有机合成技术的使用 .
化学反应分析
反应类型: NSC23925 主要与 P-糖蛋白发生相互作用,抑制其功能。 在正常的生理条件下,它不会发生明显的氧化、还原或取代反应 .
常用试剂和条件: 该化合物通常与紫杉醇等化疗药物一起使用。 它通过抑制 P-糖蛋白的流出功能,增加这些药物的细胞内积累 .
作用机制
NSC23925 通过直接抑制 P-糖蛋白(一种将药物泵出细胞的蛋白质)的功能来发挥作用。 通过抑制这种蛋白质,NSC23925 增加了化疗药物的细胞内积累,从而增强了其细胞毒性作用 。 该化合物还刺激 P-糖蛋白的 ATPase 活性,这是一种在其他 P-糖蛋白抑制剂中观察到的现象 .
相似化合物的比较
生物活性
NSC23925 is a compound that has garnered attention for its ability to reverse multidrug resistance (MDR) in various cancer types. This article explores the biological activity of NSC23925, focusing on its mechanisms of action, pharmacological properties, and implications for cancer therapy, supported by relevant data and case studies.
Overview of NSC23925
NSC23925 was identified through high-throughput screening of over 2,000 small molecules aimed at reversing chemoresistance in cancer cells. It specifically inhibits P-glycoprotein (P-gp), a key player in drug efflux that contributes to MDR in cancer therapy . The compound has been shown to enhance the intracellular accumulation of various chemotherapeutic agents, including paclitaxel and doxorubicin, thereby restoring their cytotoxic effects against resistant cancer cells .
Inhibition of P-glycoprotein:
NSC23925 acts primarily by inhibiting the efflux function of P-gp without altering its expression levels. This characteristic distinguishes it from other MDR modulators, which often increase P-gp expression . Studies demonstrate that NSC23925 can stimulate ATPase activity associated with P-gp, suggesting a complex interaction that enhances drug retention within cells .
Prevention of MDR Development:
Research indicates that NSC23925 not only reverses existing resistance but also prevents the development of MDR when used in combination with chemotherapeutics like paclitaxel. In vitro studies show that cells treated with paclitaxel alone developed resistance, while those treated with a combination of paclitaxel and NSC23925 maintained sensitivity . This prevention is attributed to the compound's ability to inhibit the overexpression of P-gp during treatment.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of NSC23925 has been investigated in preclinical studies. Isomer NSC23925b has shown promising characteristics, including favorable absorption and limited toxicity in rodent models. It exhibits moderate inhibition of certain cytochrome P450 enzymes but does not significantly affect the metabolism of co-administered drugs like paclitaxel or doxorubicin . This suggests a lower risk of drug-drug interactions compared to other MDR modulators.
Case Studies and Research Findings
-
Ovarian Cancer:
In a study involving ovarian cancer cell lines, NSC23925 effectively reversed paclitaxel resistance both in vitro and in vivo. The compound increased the accumulation of paclitaxel within resistant cells while preventing the emergence of resistance during treatment . -
Osteosarcoma:
Research on osteosarcoma demonstrated that NSC23925 could prevent the development of MDR by inhibiting P-gp overexpression when used alongside paclitaxel. Cells treated with this combination maintained sensitivity to multiple cytotoxic agents .
Data Table: Summary of Biological Activity
属性
IUPAC Name |
[2-(4-methoxyphenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.2ClH/c1-26-16-11-9-15(10-12-16)21-14-18(17-6-2-3-7-19(17)24-21)22(25)20-8-4-5-13-23-20;;/h2-3,6-7,9-12,14,20,22-23,25H,4-5,8,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWOQHWZXLGPNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858474-14-3 | |
Record name | 858474-14-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。